7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
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Overview
Description
7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features both isoxazole and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of an ethyl-substituted isoxazole with a suitable pyrimidine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings.
Pyrimidine derivatives: Compounds with similar pyrimidine rings.
Uniqueness
7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione is unique due to its specific combination of isoxazole and pyrimidine rings, which might confer distinct biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
65183-61-1 |
---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
7-ethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H7N3O3/c1-2-10-5-4(3-13-9-5)6(11)8-7(10)12/h3H,2H2,1H3,(H,8,11,12) |
InChI Key |
GTMGELLVPUSBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NOC=C2C(=O)NC1=O |
Origin of Product |
United States |
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